molecular formula C20H25N3O3S B2938565 2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1428364-87-7

2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2938565
CAS RN: 1428364-87-7
M. Wt: 387.5
InChI Key: DJIRDJAZJYOQAA-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has received significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is commonly referred to as DSP-4 and is a selective neurotoxin that has been used in various studies to investigate the role of noradrenergic neurons in the brain.

Mechanism of Action

Target of Action

It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that many similar compounds interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or kill cancer cells .

Biochemical Pathways

It’s known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, or the killing of cancer cells .

Pharmacokinetics

It’s known that similar compounds can have a variety of pharmacokinetic properties, which can impact their bioavailability .

Result of Action

The compound 2,5-Dimethyl-N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has been found to increase monoclonal antibody production . It does this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

Advantages and Limitations for Lab Experiments

The use of DSP-4 in scientific research has several advantages, including its selectivity for noradrenergic neurons and its ability to induce long-lasting effects. However, there are also limitations to the use of DSP-4, including the potential for off-target effects and the need for careful dosing and administration to avoid unwanted side effects.

Future Directions

There are many potential future directions for research on DSP-4 and its effects on noradrenergic neurons. These include investigating the role of noradrenergic neurons in various physiological and pathological processes, exploring the potential therapeutic applications of DSP-4 in the treatment of certain neurological disorders, and developing new and improved neurotoxins for use in scientific research. Additionally, further research is needed to better understand the long-term effects of DSP-4 on brain function and to develop strategies for minimizing its potential side effects.

Synthesis Methods

The synthesis of DSP-4 involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with pyridine-3-sulfonyl chloride. The final step involves the reaction of the intermediate compound with N-methyl-N-(trimethylsilyl)acetamide to yield DSP-4.

Scientific Research Applications

DSP-4 has been widely used in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. This compound has been shown to selectively destroy noradrenergic neurons in the brain, making it a valuable tool for studying the effects of noradrenaline depletion on behavior, cognition, and other physiological processes.

properties

IUPAC Name

2,5-dimethyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-5-6-16(2)19(12-15)20(24)22-13-17-7-10-23(11-8-17)27(25,26)18-4-3-9-21-14-18/h3-6,9,12,14,17H,7-8,10-11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIRDJAZJYOQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

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